4-Nitro-2-picoline N-oxide

描述

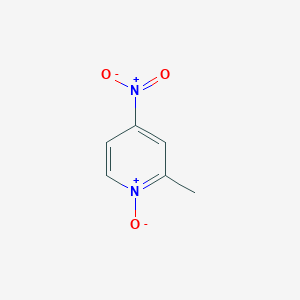

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTIAVRPJGCXAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203168 | |

| Record name | Pyridine, 2-methyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-66-6 | |

| Record name | Pyridine, 2-methyl-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2-picoline N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5470-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-methyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-nitropyridine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitro-2-picoline N-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HE74V4WGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 4 Nitro 2 Picoline N Oxide

Established Synthetic Routes for 4-Nitro-2-picoline N-Oxide

The principal and most documented method for the synthesis of this compound involves the direct nitration of 2-picoline N-oxide. This electrophilic substitution reaction targets the pyridine (B92270) ring, which is activated by the N-oxide group.

Nitration of 2-Picoline N-Oxide

The introduction of a nitro group (-NO2) onto the 2-picoline N-oxide scaffold is typically achieved using a strong nitrating agent, most commonly a mixture of fuming nitric acid and concentrated sulfuric acid. The N-oxide functional group directs the electrophilic nitronium ion (NO2+) primarily to the 4-position of the pyridine ring.

In a laboratory setting, the batch synthesis of this compound is a common procedure. A typical protocol involves the slow addition of fuming nitric acid to a solution of 2-methylpyridine (B31789) 1-oxide in concentrated sulfuric acid, often within a sealed tube to manage the reaction pressure and volatile components. guidechem.com The reaction mixture is then heated for an extended period to ensure complete conversion. guidechem.com

The progress of the reaction is monitored using techniques like Thin-Layer Chromatography (TLC). guidechem.com Upon completion, the reaction is quenched by carefully pouring the mixture over ice-cold water. The product is then extracted from the aqueous solution using an organic solvent, such as ethyl acetate (B1210297). The combined organic layers are dried and concentrated under reduced pressure to yield the crude product. guidechem.com Trituration with a suitable solvent system, for example, 10% ethyl acetate in hexane, is often employed to purify the final compound, affording 2-methyl-4-nitropyridine (B19543) 1-oxide as a yellow solid. guidechem.com A representative batch synthesis achieved a yield of 70%. guidechem.com

Table 1: Representative Batch Synthesis of this compound

| Parameter | Value/Description | Source |

| Starting Material | 2-Methylpyridine 1-oxide | guidechem.com |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | guidechem.com |

| Reaction Temperature | 70°C | guidechem.com |

| Reaction Time | 16 hours | guidechem.com |

| Work-up Procedure | Quenching with ice-water, extraction with Ethyl Acetate | guidechem.com |

| Purification | Trituration with 10% EtOAc in hexane | guidechem.com |

| Product Form | Yellow solid | guidechem.com |

| Reported Yield | 70% | guidechem.com |

Continuous flow chemistry has emerged as a powerful alternative to batch processing for nitration reactions, which are often highly exothermic and can pose significant safety risks on a larger scale. ewadirect.comcontractpharma.com The use of microreactors or flow reactors allows for superior control over reaction parameters, leading to improved safety, efficiency, and product quality. ewadirect.com While a specific continuous flow process for this compound is not extensively detailed in the provided literature, the principles derived from the continuous nitration of pyridine N-oxide are directly applicable. researchgate.netbeilstein-journals.org

A continuous flow setup for nitration typically involves pumping separate streams of the substrate (dissolved in sulfuric acid) and the nitrating agent (fuming nitric acid in sulfuric acid) into a microreactor or a coiled tube reactor. researchgate.net The small internal volume of the reactor ensures rapid heat dissipation and precise temperature control, minimizing the risk of thermal runaways and the formation of polynitrated by-products. researchgate.netrsc.org

In continuous flow systems, key parameters can be finely tuned to optimize the synthesis for both scalability and selectivity. ewadirect.com For the nitration of pyridine N-oxides, these include:

Temperature: Precise temperature control is a major advantage of flow systems. contractpharma.com For the nitration of pyridine N-oxide, temperatures around 120°C have been shown to be effective, and this can be maintained with high precision in a flow reactor to maximize the reaction rate while preventing degradation. beilstein-journals.org

Residence Time: The time the reactants spend in the heated zone of the reactor is critical. By adjusting the flow rates and the reactor volume, the residence time can be controlled precisely, often in the range of minutes, to achieve high conversion without promoting by-product formation. researchgate.netrsc.org For a similar reaction, a residence time of 18 minutes was found to be critical for maximizing conversion.

Stoichiometry: The molar ratio of the nitrating agent to the substrate can be accurately controlled by adjusting the relative flow rates of the reactant streams. vapourtec.com This allows for the use of a minimal excess of the nitrating agent, improving efficiency and simplifying purification. researchgate.net An 8:1 molar ratio of HNO₃ to substrate proved optimal for the nitration of pyridine 1-oxide. researchgate.net

The inherent features of continuous flow systems provide significant advantages in reducing the formation of unwanted by-products in nitration reactions.

Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat dissipation. This prevents localized hotspots that, in batch reactors, can lead to over-nitration or decomposition of the starting material and product. rsc.org

Superior Mixing: The rapid and efficient mixing achieved in microreactors ensures a homogeneous reaction mixture. rsc.org This avoids localized areas of high reagent concentration, which can contribute to the formation of isomers (e.g., 2-nitro or 6-nitro isomers) and other impurities. The nitration of pyridine N-oxide in a flow system, for instance, yielded 4-nitropyridine (B72724) N-oxide with high selectivity and no detectable 2-nitropyridine (B88261) by-product. researchgate.net

Improved Safety and Stability: The small internal volume of the reactor (low holdup) means that only a tiny amount of the energetic reaction mixture is present at any given time. contractpharma.com This drastically reduces the risks associated with the accumulation of potentially explosive nitrated compounds, making the process inherently safer, especially during scale-up. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Nitration

| Feature | Batch Synthesis | Continuous Flow Synthesis | Source |

| Temperature Control | Difficult, potential for hotspots | Precise and uniform | contractpharma.comvapourtec.com |

| Mixing | Often inefficient, concentration gradients | Highly efficient and rapid | rsc.org |

| Safety | Higher risk of thermal runaway, accumulation of hazardous material | Inherently safer due to low reactor volume | ewadirect.comresearchgate.net |

| Scalability | Challenging and risky | More straightforward (scaling-out or longer run times) | ewadirect.com |

| By-product Formation | Higher potential due to poor control | Minimized due to precise parameter control | researchgate.netvapourtec.com |

| Yield & Selectivity | Can be variable | Often higher and more reproducible | researchgate.netrsc.org |

Continuous Flow Synthesis Methodologies

Optimization of Reaction Conditions for Scalability and Selectivity

Oxidative Synthesis Approaches for Pyridine N-Oxides

The precursor for the nitration reaction, 2-picoline N-oxide, is synthesized by the oxidation of 2-picoline. The N-oxidation of pyridines is a fundamental transformation in heterocyclic chemistry. arkat-usa.org Several methods are available, typically involving the use of peroxy acids or other oxidizing agents. arkat-usa.orgorgsyn.org

Commonly employed methods for the synthesis of pyridine N-oxides include:

Hydrogen Peroxide in Acetic Acid: A classic and cost-effective method involves heating the parent pyridine with hydrogen peroxide (H₂O₂) in glacial acetic acid. orgsyn.orggoogle.com This in situ generates peracetic acid, which acts as the oxidizing agent.

m-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a widely used and effective reagent for the N-oxidation of various nitrogen-containing heterocycles, including substituted pyridines. arkat-usa.orggoogle.com The reaction is often carried out in a chlorinated solvent like dichloromethane (B109758) at room temperature. google.com

Other Reagents: A variety of other oxidizing systems have been developed, including sodium perborate (B1237305) in acetic acid, urea-hydrogen peroxide (UHP), and catalytic systems using reagents like methyltrioxorhenium (MTO) with hydrogen peroxide. arkat-usa.orgorganic-chemistry.org

These methods provide reliable access to the 2-picoline N-oxide starting material required for the subsequent nitration step to yield the target compound, this compound.

Catalyzed Oxidation Methods

Catalytic systems offer efficient and often milder conditions for the N-oxidation of pyridines. A variety of metal-based and heterogeneous catalysts have been developed for this transformation.

One effective approach utilizes polyoxometalates, such as polyoxomolybdates, with hydrogen peroxide (H₂O₂) as the terminal oxidant. rsc.org This system functions under mild conditions and allows for the separation and reuse of the catalyst. rsc.org Another class of heterogeneous catalysts includes supported sulfonic acids, like Amberlyst 15, which can effectively catalyze the N-oxidation of substituted pyridines with H₂O₂ at elevated temperatures (70-90°C), achieving high selectivity for the N-oxide product. google.com

While various metal oxides are used for the oxidation of picolines, they often target the methyl group. For instance, vanadium oxide (V₂O₅) catalysts in the gas phase typically oxidize 2-picoline to picolinic acid or picolinonitrile. researchgate.netgoogle.com Similarly, electro-catalytic oxidation using Ruthenium(IV) complexes has been shown to convert picoline N-oxides into the corresponding carboxy-pyridine-1-oxides. sbq.org.brscispace.com

Once 2-picoline N-oxide is synthesized, it undergoes nitration. This is commonly achieved by treating the N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid, which introduces a nitro group at the 4-position. prepchem.comresearchgate.net An alternative nitrating agent is potassium nitrate (B79036) in sulfuric acid, which can improve the reaction's environmental footprint by avoiding the formation of brown yellow smoke associated with nitric acid. google.comgoogle.com

Uncatalyzed Oxidation with Hydrogen Peroxide

The traditional and widely used uncatalyzed method for preparing 2-picoline N-oxide involves the direct oxidation of 2-picoline with hydrogen peroxide. nih.govcyberleninka.ru The reaction is typically carried out in glacial acetic acid. arkat-usa.org This method, while straightforward, can be slow and may necessitate a significant excess of the oxidizing agent to drive the reaction to completion. kirj.ee The resulting 2-picoline N-oxide is then isolated and subjected to the nitration conditions described previously to yield this compound.

Derivatization Strategies from this compound

The presence of the electron-withdrawing nitro group at the 4-position, activated by the N-oxide functionality, makes this compound an exceptionally useful precursor for introducing a wide range of substituents onto the pyridine ring.

Replacement of the Nitro Group with Nucleophiles

The nitro group in the 4-position of pyridine N-oxides is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This allows for the facile introduction of various nucleophiles at this position, providing a powerful tool for the synthesis of diverse 4-substituted picoline derivatives. researchgate.net

A variety of 4-substituted 2-picoline N-oxides can be prepared by displacing the nitro group. Treatment with concentrated hydrochloric acid or acetyl chloride effectively replaces the nitro group with a chlorine atom, yielding 4-chloro-2-picoline N-oxide. arkat-usa.orggoogle.comrsc.org Other nucleophiles, such as secondary amines (e.g., morpholine, dimethylamine), readily react to form the corresponding 4-amino-2-picoline N-oxide derivatives. nih.govias.ac.in This reactivity provides a direct route to a host of functionalized building blocks. nih.gov

| Nucleophile/Reagent | Product | Reference |

|---|---|---|

| Concentrated Hydrochloric Acid (HCl) | 4-Chloro-2-picoline N-oxide | google.com |

| Acetyl Chloride | 4-Chloro-2,6-dimethylpyridine N-oxide* | arkat-usa.orgrsc.org |

| Secondary Amines (e.g., Morpholine) | 4-Morpholino-2-picoline N-oxide | nih.gov |

| Dimethylamine | 4-Dimethylamino-2-picoline N-oxide | ias.ac.in |

| Sodium Ethoxide | 4-Ethoxypyridine N-oxide** | researchgate.net |

*Starting from 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide. **Starting from 4-nitropyridine N-oxide.

The N-oxide functionality in the newly synthesized 4-substituted 2-picoline N-oxides can be selectively removed to yield the corresponding pyridine derivatives. researchgate.net This deoxygenation step is often quantitative and can be accomplished using various reducing agents. researchgate.net A common and effective reagent for this transformation is phosphorus trichloride (B1173362) (PCl₃). google.com For example, 4-chloro-2-methyl-pyridine-N-oxide is readily reduced by PCl₃ in a solvent like dichloromethane to give 4-chloro-2-methylpyridine. google.com

| Starting Material | Reducing Agent | Product | Reference |

|---|---|---|---|

| 4-Chloro-2-picoline N-oxide | Phosphorus Trichloride (PCl₃) | 4-Chloro-2-picoline | google.com |

| 4-Substituted Pyridine N-oxides | Zinc (Zn) | 4-Substituted Pyridines | arkat-usa.org |

Preparation of 4-Substituted Pyridine N-Oxides

Synthesis of Methyl Derivatives of 4-Nitropyridine N-Oxide

The N-oxide group also activates the adjacent methyl group at the C-2 position, enabling its functionalization. A well-known transformation is the reaction of 2-picoline N-oxides with acetic anhydride (B1165640) (Ac₂O). acs.org This reaction proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement to yield 2-acetoxymethylpyridine derivatives. nih.govacs.org This pathway allows for the conversion of the methyl group in 4-substituted 2-picoline N-oxides into a functional handle, such as an acetoxymethyl group, which can be further manipulated, for instance, by hydrolysis and oxidation to an aldehyde. nih.gov Other reagents, such as phosphoryl chloride, can react with 2-picoline N-oxide to form 2-chloromethylpyridine, demonstrating another route to derivatize the methyl group. researchgate.net

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4-Substituted 2-Picoline N-oxides | Acetic Anhydride (Ac₂O) | 4-Substituted 2-Acetoxymethylpyridines | nih.gov |

| 2-Picoline N-oxide | Phosphoryl Chloride (POCl₃) / Triethylamine | 2-Chloromethylpyridine | researchgate.net |

Synthesis of 2-N-Phenylamino-methyl-nitropyridine Isomers from Pyridine N-Oxide Derivatives

Research has led to the successful synthesis of novel nitropyridine isomers, specifically 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine derivatives. mdpi.com These compounds are of interest due to their unique structural, electronic, and optical properties, which suggest potential for technological applications. mdpi.com The synthesis of these isomers highlights the utility of pyridine N-oxide derivatives in constructing complex substituted pyridines. mdpi.comcolab.ws

The characterization of these new isomers was thoroughly conducted using X-ray diffraction, infrared (IR) and Raman spectroscopy, and UV-Vis and emission spectra measurements. mdpi.com Quantum chemical DFT and NBO calculations were also employed to analyze the experimental results. mdpi.com A key finding was that the conformation of the 2-N-phenylamino-3-nitro-4-methylpyridine molecule is not planar. mdpi.com The study systematically evaluated how altering the position of the methyl substituent affects the structural and photophysical characteristics of the resulting isomeric systems. mdpi.com

Deoxygenation of Amine N-Oxides to Amines

The deoxygenation of pyridine N-oxides to their corresponding parent pyridines (amines) is a fundamental transformation. Various methods have been developed to achieve this, with the choice of reagent being critical to ensure compatibility with other functional groups, such as the nitro group in this compound.

A sustainable method utilizes a combination of an iodide source (like MgI₂) and formic acid. rsc.org In this system, iodide acts as a catalytic reductant that is regenerated in situ by formic acid, which also serves as an activator and solvent. rsc.orgrsc.org This method is efficient for a variety of heterocyclic N-oxides, including sterically hindered ones, and is compatible with carbonyl groups. rsc.org However, when applied to nitro-substituted N-oxides, the reduction of the nitro group can sometimes occur alongside deoxygenation. rsc.org

Photocatalysis represents another modern approach. A rhenium-based complex, for instance, has been shown to deoxygenate pyridine N-oxides. chemrxiv.org While effective for many substrates, this method can lead to a complex mixture of products with nitro-containing compounds, as the nitro group itself can be unselectively reduced under the reaction conditions. chemrxiv.org

Classical methods also remain relevant. Catalytic transfer hydrogenation using Pd/C or Pt/C with a hydrogen source like 1,4-cyclohexadiene (B1204751) is a rapid method for reducing nitro groups, but deoxygenation of the N-oxide can also be achieved. researchgate.net For instance, treating 4-nitro-substituted N-oxides with diphosphorus (B173284) tetraiodide (P₂I₄) effectively removes the N-oxide oxygen to yield the parent base. researchgate.net

Table 1: Comparison of Deoxygenation Methods for Pyridine N-Oxides

| Reagent/System | Conditions | Outcome & Compatibility with Nitro Group | Citation |

|---|---|---|---|

| MgI₂ / Formic Acid | Heating (90–140 °C) | Efficient deoxygenation. Compatible with many groups, but may also reduce the nitro group depending on the substrate. | rsc.orgrsc.org |

| Re(I) Photocatalyst / DIPEA / H₂O | Blue LED irradiation | Fast deoxygenation. Nitro derivatives may lead to complex mixtures due to unselective reduction of the nitro group. | chemrxiv.org |

| Diphosphorus Tetraiodide (P₂I₄) | Gentle reflux in CH₂Cl₂ | Deoxygenates N-oxides to parent bases in good yields. | researchgate.net |

| H₂ / Pd/C | Standard hydrogenation | Primarily used for nitro group reduction, but can also achieve deoxygenation. | researchgate.net |

Reaction Mechanisms Involving Pyridine N-Oxides

The N-oxide group fundamentally alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine. bhu.ac.in Resonating structures show that the N-oxide can donate electron density into the ring, yet the electronegative oxygen atom also exerts an inductive pull, leading to complex reactivity. bhu.ac.in

Nucleophilic Reactions of Pyridine N-Oxides

The N-oxide functionality significantly activates the C-2 and C-4 positions of the pyridine ring towards nucleophilic attack. bhu.ac.in In the case of this compound, the powerful electron-withdrawing nitro group at the 4-position makes this site exceptionally electrophilic and an excellent leaving group for nucleophilic aromatic substitution (SNAr).

A classic example of this reactivity is the reaction between 4-nitropyridine 1-oxide and piperidine (B6355638). rsc.org In this reaction, piperidine acts as a nucleophile, displacing the nitro group at the 4-position. The reaction proceeds according to second-order kinetics and is notably accelerated by exposure to ultraviolet light, which suggests the involvement of an excited state of the N-oxide. rsc.org

The nucleophilicity of pyridine N-oxides themselves has also been quantified. Kinetic studies on their reaction with 2,4,6-trinitrophenylbenzoate show that electron-donating groups on the pyridine ring increase the nucleophilic strength of the N-oxide oxygen, while electron-withdrawing groups decrease it. benthamdirect.com

Table 2: Kinetic Data for Nucleophilic Reactions of Substituted Pyridine N-Oxides

| Nucleophile | Second-Order Rate Constant (L mol⁻¹ min⁻¹) | Relative Nucleophilicity | Citation |

|---|---|---|---|

| p-Methylpyridine-N-oxide | 1.67 x 10² | 66.53 | benthamdirect.com |

| Pyridine-N-oxide | 29.8 | 11.87 | benthamdirect.com |

| p-Nitropyridine-N-oxide | 2.51 | 1 | benthamdirect.com |

This demonstrates that while the nitro group in this compound deactivates the N-oxide oxygen as a nucleophile, it strongly activates the C4 position of the ring for SNAr reactions. benthamdirect.com

Rearrangement Reactions of Tertiary Amine Oxides

Tertiary amine oxides, including substituted pyridine N-oxides, can undergo characteristic rearrangement reactions, often initiated by acylation of the N-oxide oxygen. The reaction of 2-picoline N-oxide derivatives with acylating agents like acetic anhydride is a well-known example, often referred to as the Boekelheide rearrangement. acs.orgacs.org

In this mechanism, the N-oxide oxygen attacks the acylating agent (e.g., acetic anhydride) to form an O-acylpyridinium intermediate. A subsequent intramolecular rearrangement occurs where a proton is abstracted from the 2-methyl group, leading to the formation of a methylene-dihydropyridine intermediate. This is followed by a sigmatropic rearrangement and elimination to yield 2-acetoxymethylpyridine. This product can then be hydrolyzed to 2-pyridinemethanol, effectively functionalizing the side-chain methyl group.

While the Boekelheide rearrangement is typical for 2-picoline N-oxides, other rearrangement pathways exist for different substitution patterns. For instance, the reaction of 4-nitropyridine N-oxide with p-nitrobenzenesulfenyl chloride does not result in a simple rearrangement but rather a more complex reaction involving the presumed homolytic cleavage of the N–O bond to yield products such as 4-pyridyl 4'-chloropyridinium chloride and p,p'-dinitrodiphenyl disulfide. oup.com

Advanced Spectroscopic and Structural Elucidation of 4 Nitro 2 Picoline N Oxide

Molecular Structure Determination

The determination of the molecular structure of 4-Nitro-2-picoline N-oxide has been approached through multiple experimental and theoretical methods, providing a comprehensive understanding of its geometry in different phases.

Gas-Phase Electron Diffraction (GED/MS) Studies

The structural parameters are refined using a least-squares procedure on the molecular intensities, with constraints based on calculated values. nih.gov This approach has been successfully applied to understand the substituent effects on the pyridine (B92270) N-oxide ring. For instance, the presence of an electron-withdrawing nitro group at the para position is shown to influence bond lengths and angles within the pyridine ring. nih.govnih.gov

X-ray Diffraction Studies

X-ray diffraction has provided critical insights into the solid-state structure of this compound, revealing details about its crystal packing and intermolecular interactions.

A redetermination of the crystal structure of 2-methyl-4-nitropyridine (B19543) N-oxide (an alternative name for the title compound) has provided a more refined model. nih.gov The improved analysis was conducted in the orthorhombic space group Pbcm, which indicated a centrosymmetric crystal structure. nih.gov This is an improvement on a previous determination which was in the space group Pca21. nih.gov

The molecule is located on a crystallographic symmetry plane, which enforces a perfectly planar conformation of all its atoms. nih.govresearchgate.net This planarity is a key feature of its solid-state structure.

The planar conformation of this compound in the solid state facilitates the formation of two-dimensional supramolecular aggregates. nih.gov These sheets extend parallel to the crystallographic ab-plane. nih.gov The molecules within these sheets are connected by C—H···O hydrogen bonds. nih.gov Specifically, these interactions involve the hydrogen atoms of the pyridine ring and the oxygen atoms of both the N-oxide and the nitro groups. nih.gov The stacking of these molecular layers is consolidated by van der Waals forces. nih.gov

Analysis of Crystal Structures

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared spectroscopy, has been instrumental in characterizing the bonding and functional groups within this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectra of this compound, typically recorded in KBr pellets, show characteristic absorption bands that are assigned to specific vibrational modes of the molecule. ias.ac.in The NIST Chemistry WebBook also provides access to its gas-phase IR spectrum. nist.gov

Key features in the IR spectrum include the N-O stretching frequency of the ligand, which appears as a strong and broad band in the region of 1275-1300 cm⁻¹. ias.ac.in Other notable vibrations are the C-H out-of-plane bending and the ring stretching modes. ias.ac.in In complexes with lanthanide perchlorates, shifts in these frequencies provide evidence for the coordination of the ligand to the metal ion through the oxygen atom of the N-O group. ias.ac.in

| Vibrational Mode | Frequency (cm⁻¹) (in Ligand) | Frequency (cm⁻¹) (in La-complex) |

| N-O Stretch | 1275-1300 | 1295 |

| C-H Out-of-plane Bend | 792 | ~795-800 |

| Ring Stretch | 1520 | ~1525 |

| This table is based on data for this compound and its lanthanide complexes. ias.ac.in |

Raman Spectroscopy

Raman spectroscopy of this compound, particularly in the context of its interaction with silver nanoparticles (Surface-Enhanced Raman Scattering or SERS), has been a subject of investigation. Studies have shown discrepancies between the Raman spectra of the compound in an aqueous solution and when adsorbed on a silver hydrosol. rsc.org This suggests a chemical transformation upon interaction with the silver surface. The data indicates a reduction of the nitro group, leading to the formation of 4,4′-azobis(pyridine N-oxide). rsc.org This transformation is a key finding, as it highlights the reactivity of the nitro group under these specific conditions. The adsorption mechanism and the orientation of the resulting molecule on the silver surface have been further elucidated using Density Functional Theory (DFT) calculations. rsc.org

Electronic Spectroscopy

The electronic properties of this compound have been characterized using UV-Vis absorption and emission spectroscopy, providing insights into its excited states and the influence of its molecular structure on electronic transitions.

UV-Vis Absorption and Emission Spectra

The UV-Vis spectrum of this compound in ethanol (B145695) shows a maximum absorption (λmax) at 333 nm. guidechem.com This absorption is characteristic of the π → π* transitions within the aromatic system, which is influenced by the presence of both the N-oxide and the nitro group. The electronic spectra of methyl derivatives of 4-nitropyridine (B72724) N-oxide have been studied, and calculations using a modified INDO method have helped in the assignment of the observed bands. researchgate.net These studies indicate that the methyl group can modify the electronic interaction between the N-oxide and the nitro group, primarily through steric effects. researchgate.net

Analysis of Excited Energy Level Depopulation Mechanisms

The depopulation of excited states in pyridine N-oxide derivatives is a complex process involving intersystem crossing to triplet states and subsequent relaxation pathways. For related compounds, theoretical calculations have shown that singlet states appear at higher energies (shorter wavelengths) than triplet states. nih.gov For instance, in a study of a related N-oxide derivative, singlet states were calculated to be in the range of 309–224 nm, while triplet states were in the 490–330 nm range. nih.gov The specific mechanisms for this compound would involve similar pathways, influenced by the electronic character of the nitro and methyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

1H NMR Analysis of Chemical Shifts

The 1H NMR spectrum of this compound reveals distinct signals for the protons of the pyridine ring and the methyl group. In a DMSO-d6 solvent, the aromatic protons appear as a multiplet in the range of δ 8.41-8.45 ppm (2H) and δ 8.06-8.10 ppm (1H), while the methyl protons (CH3) present as a singlet at δ 2.42 ppm. guidechem.com Another source reports the methyl singlet at δ 2.40 ppm and the aromatic protons as a multiplet at δ 8.05 ppm (3H) in the same solvent. The downfield shift of the aromatic protons is indicative of the electron-withdrawing nature of the nitro group and the N-oxide functionality.

13C NMR Analysis of Chemical Shifts

The 13C NMR spectrum provides further insight into the electronic structure of the molecule. For this compound, the chemical shift for the methyl carbon (CH3) is reported at 22.16 ppm in DMSO-d6. The aromatic carbons exhibit signals at 119.0, 120.22, 137.60, and 143.93 ppm. The positions of these signals are influenced by the substitution pattern on the pyridine ring, with the carbon atoms closest to the electron-withdrawing groups experiencing a downfield shift.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique for the structural elucidation of this compound, providing critical information about its molecular weight and fragmentation behavior upon ionization. The electron ionization (EI) mass spectrum of this compound is characterized by a distinct pattern of fragment ions that reveals the arrangement of its functional groups.

The molecular formula of this compound is C₆H₆N₂O₃, corresponding to a molecular weight of 154.12 g/mol . nist.govchemsrc.com In its EI mass spectrum, the molecular ion peak (M⁺) is readily observed at a mass-to-charge ratio (m/z) of 154, confirming the compound's molecular mass. nist.gov

The fragmentation of this compound is governed by the presence of the N-oxide and nitro functional groups. The loss of an oxygen atom from the N-oxide group is a characteristic fragmentation pathway for N-oxides, resulting in a significant ion at m/z 138 ([M-O]⁺). researchgate.netsmolecule.com Another predominant fragmentation involves the cleavage of the C-N bond to eliminate the nitro group (NO₂), leading to the formation of the base peak at m/z 108 ([M-NO₂]⁺). nist.gov This ion's high relative abundance indicates the lability of the nitro group under electron ionization conditions.

Further fragmentation of the m/z 108 ion occurs through the loss of carbon monoxide (CO), a common fragmentation pathway for pyridine-based structures, which produces an ion at m/z 80. A fragment corresponding to the loss of both the N-oxide oxygen and the nitro group is also observed at m/z 92. The detailed fragmentation data provides a clear fingerprint for the identification and structural confirmation of this compound.

The table below summarizes the principal ions observed in the electron ionization mass spectrum of this compound. nist.gov

Table 1: Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) |

|---|---|

| 154 | 65 |

| 138 | 20 |

| 108 | 100 |

| 92 | 15 |

| 80 | 30 |

| 64 | 25 |

Table 2: Interpretation of Major Fragment Ions

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 154 | [C₆H₆N₂O₃]⁺ | - |

| 138 | [C₆H₆N₂O₂]⁺ | O |

| 108 | [C₆H₆NO]⁺ | NO₂ |

| 92 | [C₆H₆N]⁺ | O + NO₂ |

Computational Chemistry and Theoretical Investigations of 4 Nitro 2 Picoline N Oxide

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in determining the molecular structure of 4-Nitro-2-picoline N-oxide and its analogues. nih.gov These theoretical approaches offer a powerful complement to experimental methods like gas-phase electron diffraction (GED). nih.govnih.gov

The theoretical results for molecular structure parameters show excellent agreement with experimental data, with differences in bond distances not exceeding 0.020 Å. nih.gov The choice of calculation method within this framework has been shown to have no significant influence on the values of the structural parameters. nih.gov DFT calculations have been successfully used to analyze the influence of different substituents on the geometry and redox properties of N-oxides. researchgate.net For instance, the structural parameters for 4-methylpyridine-N-oxide obtained from DFT calculations are in good agreement with both gas-phase electron diffraction and X-ray experimental data. nih.gov

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for 4-Nitropyridine-N-oxide

| Parameter | GED (rh1) | B3LYP/aug-cc-pVTZ | MP2/aug-cc-pVTZ |

|---|---|---|---|

| r(N1→O1) / Å | 1.252 | 1.260 | 1.265 |

| r(C4–N2) / Å | 1.472 | 1.464 | 1.476 |

| r(N2–O2) / Å | 1.229 | 1.225 | 1.237 |

| ∠C2N1C6 / ° | 120.0 | 119.9 | 120.0 |

| ∠C3C4C5 / ° | 120.0 | 120.0 | 119.8 |

| ∠O2N2O3 / ° | 124.0 | 124.2 | 123.8 |

Data sourced from a study on 4-nitropyridine (B72724) N-oxide, a structurally similar compound, providing representative values for theoretical and experimental comparison. nih.gov

Møller–Plesset second-order perturbation theory (MP2) has also been employed to study the molecular structure of 4-nitropyridine N-oxide and related compounds, often in conjunction with DFT methods. nih.govnih.gov These calculations, typically using basis sets such as cc-pVTZ, provide a high level of theory for comparison. researchgate.net The results from MP2 calculations for structural parameters like bond lengths and angles are generally in perfect agreement with those from DFT methods and experimental findings. nih.gov For example, the calculated values of bond angles are almost identical, regardless of whether DFT or MP2 theory is used. nih.gov This consistency across different high-level computational methods reinforces the reliability of the theoretical models for describing the molecular structure of these compounds. nih.govresearchgate.net

The electronic spectra of various pyridine (B92270) N-oxide derivatives have been investigated using semi-empirical quantum chemical methods, such as the modified Intermediate Neglect of Differential Overlap (INDO) method. researchgate.net This approach has been used to calculate the transition energies and intensities for compounds like the methyl derivatives of 4-nitropyridine N-oxide and 2-bromo-4-nitropicoline N-oxides. researchgate.net The calculated electronic spectra are then compared with experimental UV spectra to assign the observed absorption bands. researchgate.net For 2-N-substituted 4-nitropicolines and their N-oxides, the spectra typically feature two main absorption bands attributed to π→π* excitations within the aromatic system. researchgate.net

MP2 Calculations

Analysis of Substituent Effects on Molecular Structure and Electron Density Distribution

A key focus of theoretical studies on this compound and its analogues is the effect of substituents on the pyridine ring. nih.gov By comparing the structural parameters and electron distribution of 4-nitropyridine N-oxide with electron-donating substituted compounds like 4-methylpyridine (B42270) N-oxide and the non-substituted pyridine N-oxide, the influence of the electron-withdrawing nitro group (–NO₂) can be clearly demonstrated. nih.govnih.gov

The presence of the strong electron-withdrawing –NO₂ group in the para-position results in a noticeable increase in the ipso-angle (the ring angle at the point of substitution) and a decrease in the length of the semipolar N→O bond compared to unsubstituted pyridine N-oxide. nih.govnih.govresearchgate.net Conversely, an electron-donating group like the methyl group (–CH₃) in 4-methylpyridine N-oxide leads to the opposite structural changes: a decrease in the ipso-angle and an increase in the N→O bond length. nih.govresearchgate.net Apart from the ipso-angle, the introduction of these substituents has no significant effect on the other structural parameters of the pyridine ring itself. nih.gov

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the electron charge distribution and the nature of bonding in molecules like this compound. nih.govnih.gov NBO analysis transforms the complex wavefunction from quantum calculations into a localized form that corresponds to the familiar Lewis structure concepts of lone pairs and chemical bonds. uni-muenchen.de This method has been applied to pyridine N-oxide and its substituted derivatives to understand the electron density distribution. nih.govresearchgate.net The analysis provides insights into the nature of the semipolar N→O bond and how it is affected by different substituents on the pyridine ring. nih.gov For instance, in related N-oxides, NBO analysis has been used to consider the N-O bond as a triple bond with nearly cylindrical symmetry, formed from one σ-bond and two π-bonds. researchgate.net

As an alternative to the Lewis model-based NBO scheme, the Quantum Theory of Atoms in Molecules (QTAIM) provides another rigorous method for analyzing electron density. nih.govamercrystalassn.org QTAIM analysis, based on the topology of the electron density (ρ(r)), has been performed for 4-nitropyridine N-oxide to study its electron distribution. nih.govnih.gov This theory defines atoms and bonds based on the gradient vector field of the electron density, allowing for a detailed characterization of atomic and bond properties. amercrystalassn.org In studies of cocrystals involving 4-nitropyridine N-oxide, QTAIM has been used to analyze the interactions present, finding that the oxygen atom of the N-oxide group is a more effective proton acceptor in hydrogen bonds than the oxygen atoms of the nitro group. nih.gov This approach provides a physical basis for understanding chemical concepts like bonding and structure directly from the measurable electron density. amercrystalassn.org

Natural Bond Orbital (NBO) Analysis

Conformational Analysis and Torsional Motion of the Nitro Group

Theoretical investigations into the structure of nitropyridine-N-oxides demonstrate that the calculated results are highly dependent on the chosen computational methodology. nih.govnih.gov Studies on the closely related isomer, 2-nitropyridine-N-oxide, have employed Hartree-Fock (HF), Density Functional Theory (DFT, specifically B3LYP), and Møller-Plesset second-order perturbation theory (MP2) wavefunctions. nih.govnih.gov These have been combined with various Pople (e.g., 6-31G, 6-311G) and Dunning (e.g., cc-pVDZ, cc-pVTZ) basis sets. nih.govnih.gov

Research has shown that augmenting these basis sets with polarization and diffuse functions has a marked effect on the calculated potential energy surface and the rotational barriers of the nitro group's torsional motion. nih.govnih.gov The choice of method is therefore critical for accurately modeling the steric and electronic interactions that govern the nitro group's rotation. nih.govnih.gov

While aromatic rings are often depicted as planar, computational models can reveal subtle deviations. For some nitropyridine-N-oxide derivatives, the heterocyclic ring has been shown to be non-planar, a feature that can be influenced by the computational method used. nih.govnih.gov This non-planarity is characterized by the Cremer–Pople puckering amplitude (Q) and has been linked to the distinctive reactivity of these compounds. nih.gov

Dependency on Wavefunction and Basis Set

Electronic Properties and Redox Potentials

The electronic nature of this compound, dominated by the electron-donating N-oxide group and the strongly electron-withdrawing nitro group, is fundamental to its chemical behavior and biological potential.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a standard quantum chemical approach to understanding electronic properties. The energies of these frontier orbitals and the resulting HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity, kinetic stability, and the energy of its electronic transitions. nih.gov For pyridine derivatives, electronic transitions are often localized within the π-system of the ring and can involve charge-transfer interactions with substituents like the nitro group. mdpi.com A small HOMO-LUMO gap generally implies higher chemical reactivity.

The electronic properties of pyridine-N-oxides are strongly correlated with their biological activity. researchgate.net Theoretical studies have shown that the presence of strong electron-withdrawing substituents, such as the –NO₂ group, leads to an increase in the electron affinity of the molecule. researchgate.net This enhancement of electron-accepting capability has, in turn, been correlated with increased antifungal activity for this class of compounds. researchgate.net

Furthermore, the related compound 4-nitropyridine-N-oxide has been identified as a quorum sensing inhibitor in the bacterium Pseudomonas aeruginosa, an activity attributed to its binding to the LasR receptor. acs.org This inhibition of bacterial communication pathways is critical for disrupting biofilm formation and virulence, highlighting a specific mechanism by which the electronic structure of a nitro-substituted pyridine N-oxide can confer a valuable biological function. acs.org

HOMO-LUMO Orbital Analysis

Molecular Docking Studies and Pharmacokinetic Predictions

To explore the potential of this compound as a therapeutic agent, computational tools are used to predict its interactions with biological targets and its drug-like properties.

In one study, this compound was investigated as a potential anti-colorectal cancer agent by performing molecular docking against the enzyme Thymidylate Synthase. researchgate.net The goal of such docking is to predict the primary binding modes of a ligand with a protein of known three-dimensional structure. researchgate.net The results from the GLIDE® software provided various scores to estimate the binding affinity.

Table 1: Molecular Docking Results for this compound against Thymidylate Synthase

| Parameter | Value |

|---|---|

| Glide Score | -2.71657 |

| Glide H-bond | -0.01254 |

| Glide evdW | -16.8974 |

| Glide Energy | -18.7358 |

| Glide Ecoul | -1.83838 |

| Glide emodel | -26.5492 |

| Glide Lipo | -0.58432 |

Data sourced from a study on pyridine derivatives as anti-colorectal cancer drugs.

Notably, in the detailed analysis of molecular interactions from this study, no specific hydrophobic interactions were reported between this compound and the amino acid residues of the enzyme. researchgate.net

Pharmacokinetic or ADME (Absorption, Distribution, Metabolism, and Excretion) properties were also predicted for the molecule using the Qikprop® module. slideserve.com These predictions assess the drug-like properties of molecules based on criteria such as "Lipinski's rule of five," which provides a guideline for predicting the oral bioavailability of a potential drug candidate. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-picoline N-oxide |

| 4-nitrophenol |

| 2-nitropyridine-N-oxide |

| pyridine-oxide |

| 4-nitropyridine N-oxide |

| 4-methylpyridine N-oxide |

| Thymidylate Synthase |

Research Applications and Biological Relevance of 4 Nitro 2 Picoline N Oxide and Its Derivatives

Applications in Organic Synthesis and Reagent Chemistry

4-Nitro-2-picoline N-oxide is a versatile intermediate in organic synthesis, valued for its stability and reactivity. chemimpex.comchemimpex.com The presence of the N-oxide group activates the pyridine (B92270) ring, facilitating electrophilic substitution at the 4-position, which is otherwise difficult in pyridine itself. bhu.ac.innih.gov This makes it a crucial starting material for producing 4-substituted pyridine derivatives. bhu.ac.in

The compound's utility stems primarily from the reactivity of the 4-nitro group, which is an excellent leaving group and can be readily displaced by a variety of nucleophiles. rsc.orgresearchgate.net This allows for the synthesis of a wide array of 4-substituted picoline N-oxides. For instance, treatment with acetyl chloride can convert the 4-nitro compound into the corresponding 4-chloro derivative, which is also a versatile intermediate. rsc.org Furthermore, the N-oxide can be removed through deoxygenation to yield the final substituted pyridine product. bhu.ac.in

Specific synthetic applications include:

Synthesis of Thiosemicarbazones: It is a key reactant in the multi-step synthesis of 4-substituted 2-formylpyridine thiosemicarbazones, a class of compounds investigated for their potential as antineoplastic agents. nih.gov The process involves the reaction of this compound with secondary amines to introduce a substituent at the 4-position, followed by rearrangement and further reactions to build the thiosemicarbazone moiety. nih.gov

Formation of Halogenated Derivatives: The compound serves as a precursor for 4-chloro- and 4-fluoro-α-picoline N-oxides, which are themselves useful synthetic intermediates. rsc.org

Development of Chiral Catalysts: Derivatives such as 3-bromo-4-nitro-pyridine-N-oxide are used in the synthesis of chiral 4-aryl-pyridine-N-oxide (ArPNO) nucleophilic organocatalysts, demonstrating the scaffold's role in developing advanced synthetic tools. acs.org

Boekelheide Reaction: Like other 2-methylpyridine (B31789) N-oxides, it can undergo reactions such as the Boekelheide rearrangement when treated with trifluoroacetic anhydride (B1165640) to produce 2-(hydroxymethyl)pyridines, which are important ligands. nih.gov

The following table summarizes some of the key synthetic transformations involving this compound.

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| This compound | Secondary Amines, then Ac₂O, hydrolysis, MnO₂, thiosemicarbazide | 4-Substituted 2-formylpyridine thiosemicarbazones | nih.gov |

| This compound | Acetyl chloride | 4-Chloro-α-picoline N-oxide | rsc.org |

| 2-Methylpyridine N-oxide | Fuming HNO₃, H₂SO₄ | This compound | bhu.ac.in |

| 3-Bromo-4-nitro-pyridine-N-oxide | L-prolinamides, AcCl, Aryl boronic acids | Chiral 4-Aryl-pyridine-N-oxide (ArPNO) catalysts | acs.org |

Biomedical and Pharmaceutical Applications

The structural framework of this compound and its derivatives has proven to be a valuable scaffold in the biomedical and pharmaceutical fields. chemimpex.comchemimpex.com The N-oxide functional group is particularly significant in medicinal chemistry as it can alter a molecule's physicochemical properties, such as water solubility and membrane permeability, and provides a handle for specific biological interactions or metabolic activation. acs.orgnih.gov These compounds have been investigated for a range of therapeutic applications, including as antibacterial, antiparasitic, and anticancer agents. chemimpex.comchemimpex.comnih.gov

A derivative, 2-picoline, 6-amino-4-nitro-, 1-oxide, has shown significant anti-coccidial activity against parasites like Eimeria tenella and Eimeria necatrix, highlighting its potential in veterinary medicine. nih.gov

The this compound structure serves as a key building block in the design and synthesis of novel therapeutic agents. chemimpex.com Medicinal chemists utilize this scaffold to create more complex molecules with specific biological targets. chemimpex.com

An important example is the synthesis of 4-substituted 2-formylpyridine thiosemicarbazones, which were designed as potential antitumor agents. nih.gov In this series, 4-morpholino-2-formylpyridine thiosemicarbazone, derived from this compound, was identified as the most active compound against Sarcoma 180 ascites cells in mice. nih.gov This demonstrates how the core structure can be systematically modified to optimize biological activity.

A significant area of research is the use of N-oxides and nitroaromatic compounds in prodrug strategies, particularly as Hypoxia-Activated Prodrugs (HAPs). researchgate.netnih.gov Solid tumors often contain regions of low oxygen concentration, or hypoxia, which is associated with resistance to conventional therapies. convertpharma.com HAPs are inactive compounds that are selectively activated to their cytotoxic form under the reducing conditions of the tumor microenvironment. researchgate.netresearchgate.net

Both the N-oxide and the nitroaromatic functionalities present in this compound are recognized "triggers" for hypoxia activation. nih.govnih.gov

N-Oxide Activation: Heterocyclic N-oxides can be reduced in hypoxic environments by enzymes such as cytochrome P450 reductases. researchgate.netnih.gov This reduction can release a potent cytotoxic agent. Tirapazamine is a well-known example of a benzotriazine di-oxide HAP that undergoes one-electron reduction to generate DNA-damaging radicals. nih.gov

Nitroaromatic Activation: The nitro group can also be reduced under hypoxia to a hydroxylamine (B1172632) or amine, initiating the release of an effector drug molecule. nih.gov

This dual functionality makes the this compound scaffold a promising platform for the rational design of novel cancer therapeutics that specifically target the resistant, hypoxic cells within a tumor. researchgate.netnih.gov

| Prodrug Trigger | Activation Mechanism | Example Class | Reference(s) |

| Aromatic N-oxide | One-electron reduction under hypoxia | Tirapazamine, SN30000 | nih.gov |

| Alkyl tertiary amine N-oxide | Two-electron reduction under hypoxia | Banoxantrone (AQ4N) | nih.gov |

| Nitroaromatic | One-electron reduction under hypoxia | Evofosfamide (TH-302), PR-104 | nih.gov |

| Quinone | One- or two-electron reduction | Mitomycin C, EO9 | nih.gov |

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including biofilm formation and virulence factor expression. acs.org Inhibiting QS is an attractive anti-infective strategy that may reduce pathogenicity without exerting selective pressure for resistance. acs.orgresearchgate.net

The related compound 4-nitropyridine-N-oxide (4-NPO) has been identified as a potent QS inhibitor, particularly against the opportunistic pathogen Pseudomonas aeruginosa. acs.orgnih.gov Research suggests that 4-NPO binds to the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS system, thereby disrupting the signaling pathway. acs.org

Furthermore, 4-NPO has been shown to reduce bacterial adhesion to surfaces. nih.gov It achieves this by adsorbing to both the bacterial cell and the surface, neutralizing local surface charges and thereby decreasing the rate of bacterial deposition. nih.gov This physical mechanism occurs prior to the biological QS inhibition effects. nih.gov When combined with silver nanoparticles, 4-NPO demonstrates a synergistic effect, significantly enhancing the antibiofilm efficacy against P. aeruginosa. mdpi.com

Prodrug Strategies and Hypoxia-Activated Prodrugs

Potential in Cancer Therapy

The unique chemical properties of this compound and its derivatives make them promising candidates for cancer therapy, primarily through their role as HAPs and as radiosensitizers. researchgate.netlookchem.com

As discussed, the ability of the N-oxide and nitro groups to be selectively reduced in the hypoxic environment of tumors forms the basis of their potential as targeted anticancer drugs. nih.govresearchgate.net This strategy aims to overcome the resistance of hypoxic tumor cells to traditional chemotherapy and radiotherapy. convertpharma.com

In addition to prodrug strategies, this compound has been investigated for its potential as a radiosensitizer, a compound that makes tumor cells more susceptible to radiation therapy. lookchem.com This could enhance the effectiveness of radiation treatment, leading to better tumor destruction. lookchem.com The synthesis of derivatives such as 4-morpholino-2-formylpyridine thiosemicarbazone, which showed significant antineoplastic activity in preclinical models, further underscores the potential of this chemical class in oncology. nih.gov

Thymidylate synthase (TS) is a crucial enzyme involved in the synthesis of thymidine, a necessary component of DNA. The inhibition of TS disrupts DNA replication and repair, leading to cell death, making it a key target in cancer chemotherapy.

Research into novel colorectal cancer drugs has involved the synthesis of various pyridine and pyrimidine (B1678525) derivatives to evaluate their potential as TS inhibitors. In this context, this compound was synthesized as a key intermediate. It was prepared from 2-Picoline N-oxide and subsequently used to create more complex derivatives that were then subjected to molecular docking studies against thymidylate synthase. While this compound itself was not identified as the final inhibitor, its role as a foundational building block was critical for the development of the potential TS-targeting compounds investigated in the study.

Radiosensitization of Hypoxic Cells

Nitroheterocyclic compounds, including this compound, are investigated for their potential as radiosensitizers in cancer therapy. lookchem.comresearchgate.net Hypoxic, or oxygen-deficient, cells are a common feature of solid tumors and are known to be 2 to 3 times more resistant to ionizing radiation than well-oxygenated (normoxic) cells. mdpi.com This resistance is a significant barrier to effective radiotherapy. mdpi.com Radiosensitizers are chemical agents designed to increase the sensitivity of these resistant cancer cells to radiation, thereby enhancing the effectiveness of the treatment. lookchem.commdpi.com

The mechanism of many radiosensitizers is linked to their high electron affinity. In the low-oxygen environment of a tumor, these compounds can mimic the role of oxygen in "fixing" radiation-induced DNA damage, leading to permanent, lethal lesions in the cancer cells. Research into nitropyridine N-oxides suggests their potential suitability for this role. researchgate.net Studies comparing their properties, such as electron affinity and reduction potential, with known radiosensitizers like nitroimidazoles indicate that nitropyridine N-oxides could be effective in sensitizing hypoxic cells. researchgate.net The electron affinity of a compound is a key predictor of its radiosensitizing activity. researchgate.net Many nitropyridine compounds, in particular, exhibit high electron affinities, suggesting they could be potent radiosensitizers. researchgate.net

Genotoxicity and DNA Damage Mechanisms

This compound is suspected of causing genetic defects and has demonstrated genotoxic activity. chemsrc.comfishersci.se Its mechanism of DNA damage can be understood by examining related nitroaromatic compounds, such as 4-nitroquinoline (B1605747) 1-oxide (4NQO), which serves as a model for studying DNA damage. wikipedia.orgnih.gov The genotoxicity of these compounds often stems from the enzymatic reduction of their nitro group, which produces reactive metabolites and reactive oxygen species (ROS). wikipedia.org

The process generally involves the following steps:

Metabolic Activation : The parent compound is metabolized into a highly reactive electrophilic intermediate. For 4NQO, this is believed to be selyl-4HAQO, a metabolite of 4-hydroxyaminoquinoline 1-oxide (4HAQO). wikipedia.org

DNA Adduct Formation : This reactive metabolite covalently binds to DNA, forming stable quinolone monoadducts. These adducts are considered the primary cause of the compound's mutagenicity and genotoxicity. wikipedia.org

Oxidative Damage : The adducts can lead to the formation of oxidative DNA lesions, such as 8-hydroxydeoxyguanosine (8OHdG). wikipedia.org This can also occur through the independent production of ROS, which directly damage DNA bases. wikipedia.orgnih.gov

Induction of Mutations : If these DNA lesions are not repaired, they can cause mutations during DNA replication, such as the transversion of guanine (B1146940) to thymine. wikipedia.org

Studies on human cell lines exposed to 4NQO have quantified the resulting DNA damage using methods like the CometChip assay, which measures DNA strand breaks. nih.govnih.gov The results show a clear concentration-dependent increase in DNA damage. nih.gov

Table 1: 4NQO-Induced DNA Damage in Human TK6 Cells

| 4NQO Concentration (µg/mL) | % Tail DNA (at 2 hours) |

| 0 (Control) | 10.0% ± 1.5% |

| 0.016 | Statistically Significant Increase |

| 0.062 | Statistically Significant Increase |

| 0.5 | 74.0% ± 11.1% |

This table illustrates the dose-dependent increase in DNA strand breaks (% tail DNA) in human TK6 cells after a 2-hour exposure to 4-nitroquinoline 1-oxide (4NQO), a compound with a similar mode of action. Data sourced from nih.gov.

Antimicrobial and Antiviral Activities

Pyridine N-oxide derivatives are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, including antimicrobial and antiviral properties. nih.govnih.gov Their biochemical activity is often attributed to their ability to complex with metalloporphyrins in living organisms. nih.govnih.gov

HIV-1 Reverse Transcriptase Inhibition

Certain pyridine N-oxide derivatives have been identified as inhibitors of the human immunodeficiency virus (HIV), the causative agent of AIDS. nih.govnih.gov Their mechanism of action can involve targeting the HIV-1 reverse transcriptase (RT) enzyme. researchgate.net This enzyme is crucial for the virus's life cycle, as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of anti-HIV therapy. nih.gov

Research has shown that some novel pyridine oxide compounds inhibit various strains of HIV-1 and HIV-2 in cell cultures. researchgate.net While some derivatives show direct inhibitory activity against the recombinant HIV-1 RT enzyme, others appear to work through different mechanisms, as they are inactive against the isolated protein in vitro. researchgate.net

Table 2: Anti-HIV Activity of Selected Pyridine Oxide Derivatives

| Compound | Target Strain | EC₅₀ (µg/mL) | RT Inhibition |

| Compound A | HIV-1 (ROD) | 0.63 | Yes |

| Compound B | HIV-1 (ROD) | 1.0 | Yes |

| Compound C | HIV-1 / HIV-2 | 1.5 - 12 | No |

| Compound D | HIV-1 / HIV-2 | 1.5 - 12 | No |

EC₅₀ represents the concentration of the compound that inhibits viral replication by 50%. This table summarizes the activity of representative pyridine oxide derivatives against HIV. Data sourced from researchgate.net.

Activity Against SARS Corona Virus Strains

Derivatives of pyridine N-oxide have also been evaluated for their potential against coronaviruses, including the human SARS-CoV strain. nih.govresearchgate.netresearchgate.net Studies have demonstrated that a variety of these compounds are inhibitory against both the feline coronavirus (FIPV strain) and the human SARS-CoV (Frankfurt strain-1) in cell cultures. researchgate.netresearchgate.net

The antiviral activity is critically dependent on the N-oxide group on the pyridine ring, which was found to be indispensable for anti-coronavirus effects. researchgate.netresearchgate.net The potency and virus specificity of these derivatives vary based on the nature and position of other substituents (such as alkyl or nitro groups) on the molecule. researchgate.netresearchgate.net One of the more active compounds was found to inhibit feline coronavirus replication at the transcriptional level. researchgate.net

Agrochemical Applications

In addition to biomedical research, pyridine N-oxide derivatives have found utility in the field of agriculture. nih.govnih.gov

Plant Growth Regulators

Complexes made with pyridine-N-oxides are used in agriculture to regulate the growth rates of plants. nih.gov Specifically, the 4-position nitration products of halopyridines, which are structurally related to this compound, are key intermediates in the synthesis of pyridyl urea-based plant growth regulators. google.com These compounds are known to rapidly stimulate plant growth and promote cell division. google.com They have been widely applied to a variety of crops, including fruits, vegetables, tobacco, and wheat, to improve crop quality and promote earlier maturity. google.com

Coordination Chemistry: Ligand Properties and Metal Complexation

This compound (NPicO) serves as a ligand in coordination chemistry, primarily coordinating to metal ions through the oxygen atom of the N-oxide group. This interaction is influenced by the electronic properties of the nitro group and the steric hindrance of the methyl group.

Studies on the complexation of this compound with lanthanide perchlorates have revealed the formation of various complexes. The specific stoichiometry of these complexes is dependent on the particular lanthanide ion involved. For instance, analytical data indicate the formation of complexes with the general formulas La(NPicO)₅(ClO₄)₃, Ln₂(NPicO)₈(ClO₄)₆ (where Ln = Pr, Nd, and Gd), and Ln(NPicO)₄(ClO₄)₃ (where Ln = Tb, Dy, Ho, and Yb). ias.ac.in The colors of these complexes are similar to the yellow color of the NPicO ligand itself. ias.ac.in These complexes are typically hygroscopic and exhibit solubility in polar solvents like nitromethane (B149229) and acetonitrile, while being insoluble in less polar solvents such as nitrobenzene, chloroform, and benzene. ias.ac.in

Infrared (IR) and proton nuclear magnetic resonance (NMR) spectroscopic data confirm that the ligand coordinates to the metal ion via the oxygen atom of the N-oxide group. ias.ac.in A comparison of the IR spectra of the complexes with that of the free ligand shows a shift in the N-O stretching vibration, which is indicative of coordination. The data also suggest a weaker metal-ligand bond in NPicO complexes compared to those of 2,4-lutidine-1-oxide. ias.ac.in Conductance measurements and electronic spectral data for these complexes suggest a coordination number of six for the lanthanide ions in most cases. ias.ac.in For some of the complexes, an aromatic amine oxide bridged structure has been proposed, with the exception of the lanthanum complex. ias.ac.in

The ligand-to-metal ratio in this compound complexes is generally lower than that observed in complexes with 2,4-dimethyl pyridine-N-oxide. ias.ac.in This difference is attributed to the electronic and steric influences of the substituents on the pyridine ring.

Table 1: Stoichiometry of Lanthanide Perchlorate Complexes with this compound

| Lanthanide Ion (Ln) | Complex Formula |

| La | La(NPicO)₅(ClO₄)₃ |

| Pr, Nd, Gd | Ln₂(NPicO)₈(ClO₄)₆ |

| Tb, Dy, Ho, Yb | Ln(NPicO)₄(ClO₄)₃ |

Data sourced from Navaneetham & Soundararajan (1981). ias.ac.in

Photonics: Organic Nonlinear Optical (NLO) Materials

Pyridine N-oxide derivatives, including those related to this compound, are of significant interest in the field of photonics for the development of new organic nonlinear optical (NLO) materials. nih.gov These materials have the potential for applications in technologies that require the manipulation of light, such as frequency conversion.

The NLO properties of organic molecules are often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In the case of nitro-substituted pyridine N-oxides, the nitro group acts as a strong electron-withdrawing group, while the N-oxide group can act as an electron donor. nih.gov This intramolecular charge transfer is a key factor for exhibiting second-order NLO activity.

Research into related compounds, such as 3-methyl-4-nitropyridine (B157339) N-oxide (POM), has demonstrated significant NLO properties. POM is an efficient NLO organic material with a high nonlinear coefficient, making it suitable for applications in the near-infrared spectral range. chemicalbook.com The structural arrangement of these molecules in a non-centrosymmetric crystal lattice is crucial for achieving macroscopic second-order NLO effects like second-harmonic generation (SHG). researchgate.net

While direct studies on the NLO properties of this compound itself are not extensively detailed in the provided search results, the investigation of similar structures provides a strong indication of its potential in this area. The combination of the electron-withdrawing nitro group and the N-oxide functionality within the picoline framework suggests that it could be a candidate for NLO applications. mdpi.comgoogle.com Further research, including the synthesis of high-quality single crystals and characterization of their NLO coefficients, would be necessary to fully evaluate its potential.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

The conventional synthesis of 4-Nitro-2-picoline N-oxide involves the nitration of 2-picoline N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid. guidechem.com This method, while effective, utilizes harsh and corrosive reagents. A significant future direction is the exploration of novel, more sustainable synthetic pathways.

Key Research Objectives:

Development of Milder Nitration Reagents: Investigating alternative nitrating systems that can operate under less acidic and lower temperature conditions would improve the safety and environmental profile of the synthesis.

Catalytic Approaches: The design of catalytic systems, potentially involving transition metals or organocatalysts, could offer higher selectivity and efficiency, minimizing waste and harsh conditions.

Alternative Oxidizing Agents: For the synthesis of N-oxides in general, a move away from sluggish reactions with molecular oxygen or harsh peroxyacids is desirable. acs.org Research into more controlled and chemoselective oxidizing agents is a continuing effort in N-oxide chemistry. acs.org

Flow Chemistry: Implementing continuous flow processes for nitration could offer better control over reaction parameters (temperature, mixing), enhance safety, and allow for easier scalability.

A successful example of a scaled synthesis involved reacting 2-methylpyridine (B31789) 1-oxide with fuming nitric acid in concentrated sulfuric acid, followed by quenching with ice-cold water and extraction to yield the product. guidechem.com

In-depth Mechanistic Studies of Reactivity

Understanding the fundamental reaction mechanisms of this compound is crucial for predicting its behavior and designing new applications. The interplay between the electron-withdrawing nitro group and the N-oxide functionality governs its reactivity.

Nucleophilic Aromatic Substitution: The nitro group at the C-4 position is an excellent leaving group, making the compound highly susceptible to nucleophilic aromatic substitution. researchgate.net Detailed kinetic and computational studies can provide deeper insights into the transition states and intermediates of these substitution reactions. It has been demonstrated that the nitro-group can be readily replaced by various negative ions, providing an excellent method for preparing 4-substituted pyridine-N-oxides and, after reduction, the corresponding pyridines. researchgate.net

C-H Bond Activation: Palladium-catalyzed direct arylation reactions are a powerful tool for forming C-C bonds. Mechanistic studies on related substituted pyridine (B92270) N-oxides show that electron-withdrawing substituents, such as the nitro group, increase the reactivity towards C-H activation, making the compound a prime substrate for such transformations. fu-berlin.de However, competing homocoupling side reactions can occur, and understanding their pathways is essential for optimizing cross-coupling yields. fu-berlin.de

Rearrangement Reactions: Picoline N-oxides are known to undergo rearrangement reactions, such as with acetic anhydride (B1165640) or triphosgene. acs.org Investigating the specific rearrangement pathways for the nitro-substituted variant could uncover novel synthetic transformations and provide a more complete picture of its chemical behavior.

Advanced Computational Modeling for Predictive Research

Computational chemistry provides invaluable tools for predicting the structure, properties, and reactivity of molecules like this compound, complementing experimental findings.

Quantum chemical calculations, including Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), have been used to determine the molecular structure of the related 4-nitropyridine (B72724) N-oxide. nih.govresearchgate.net These studies reveal the significant impact of the electron-withdrawing –NO2 group. Compared to unsubstituted pyridine N-oxide, the nitro group causes an increase in the ipso-angle of the pyridine ring and a decrease in the length of the semipolar N→O bond. nih.govresearchgate.net This contrasts with the effect of an electron-donating methyl group, which causes the opposite structural changes. nih.govresearchgate.net

Further computational analyses using Natural Bond Orbitals (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) can elucidate the electron density distribution, providing a theoretical basis for the molecule's high polarity and reactivity. nih.govresearchgate.net These predictive models are essential for designing new derivatives and understanding their potential interactions with biological targets.

| Property | Value | Method | Source |

|---|---|---|---|

| LogP (Octanol/Water Partition Coefficient) | 0.537 | Crippen's Calculation | chemeo.com |

| Water Solubility (log10WS in mol/l) | -4.13 | Crippen's Calculation | chemeo.com |

| McGowan's Characteristic Volume (McVol) | 104.910 ml/mol | McGowan's Calculation | chemeo.com |

| Molecular Weight | 154.12 g/mol | IUPAC Atomic Weights | chemeo.comnist.gov |

Development of New Derivatives with Enhanced Bioactivity

A primary driver for research into this compound is its utility as a scaffold for creating new molecules with valuable biological properties. The reactivity of the compound is key to this endeavor.

Precursor for Bioactive Molecules: The facile displacement of the nitro group makes it an excellent starting material for a wide range of 4-substituted pyridines. researchgate.net This allows for the systematic introduction of different functional groups to probe structure-activity relationships.

Antifungal and Antimicrobial Agents: Pyridine-N-oxide derivatives are known to possess biological activity, and the presence of a nitro group is often associated with a substantial increase in antifungal activity. nih.gov Future research could focus on synthesizing and screening a library of derivatives of this compound to identify new potent antifungal or antimicrobial compounds.

Radiolabeled Tracers: Nitropyridine-N-oxide derivatives have been used as precursors in the synthesis of radiolabeled compounds for positron emission tomography (PET). mdpi.com This highlights the potential for developing new imaging agents for diagnostics and biomedical research based on the this compound framework.

Materials Science: Beyond bioactivity, nitro-pyridine-N-oxides are also investigated for their potential in developing new organic nonlinear optical (NLO) materials, opening up avenues in photonics and materials chemistry. nih.gov

Elucidation of Complex Biological Mechanisms

While new derivatives are being developed, a fundamental challenge remains: understanding precisely how these molecules exert their effects at a biological level. For this compound and its derivatives, several mechanistic avenues warrant deeper investigation.